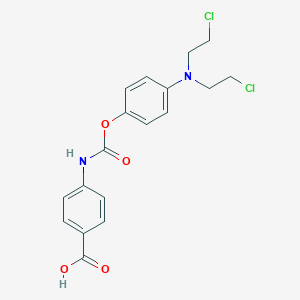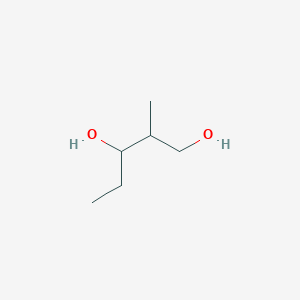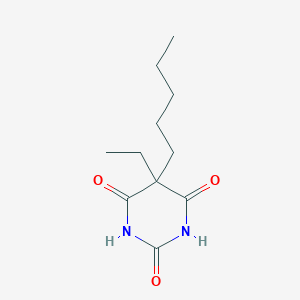
Di-tert-butyl disulfide
Übersicht
Beschreibung
Di-tert-butyl disulfide is an important organic intermediate . It is used as a raw material for the synthesis of disulfide bond-containing sulfinyl and oxythio compounds . It can also be used as a vulcanizing agent for rubber and elastomers in industry .
Synthesis Analysis
The oxidation of di-tert-butyl disulfide in the presence of H2O2 catalyzed by bis (acetylacetonato)oxovanadium and a chiral Schiff-base ligand has been investigated . This process is a key reaction in the synthesis of di-tert-butyl disulfide .Molecular Structure Analysis
The molecular formula of Di-tert-butyl disulfide is C8H18S2 and its molecular weight is 178.36 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The automated Reaction Mechanism Generator (RMG), using rate parameters derived from ab initio CCSD (T) calculations, is used to build reaction networks for the thermal decomposition of di-tert-butyl sulfide . The concerted unimolecular decomposition of di-tert-butyl disulfide to form isobutene and tert-butyl thiol was found to be a key reaction .Physical And Chemical Properties Analysis
Di-tert-butyl disulfide has a vapor density of 5 (vs air), a vapor pressure of 51.7 mmHg at 37.7 °C, and an assay of 97% . It is a liquid with a refractive index of n20/D 1.490 (lit.), a boiling point of 200-201 °C (lit.), and a density of 0.923 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Organic Intermediate
Di-tert-butyl disulfide is an important organic intermediate . It plays a crucial role in the synthesis of various organic compounds.
2. Synthesis of Disulfide Bond-containing Sulfinyl and Oxythio Compounds It is an important raw material for the synthesis of disulfide bond-containing sulfinyl and oxythio compounds . These compounds have a wide range of applications in pharmaceuticals and other chemical industries.
3. Vulcanizing Agent for Rubber and Elastomers Di-tert-butyl disulfide can be used as a vulcanizing agent for rubber and elastomers . Vulcanization is a chemical process that converts natural rubber or related polymers into more durable materials.
Preparation of Gold-supported Thin Films
Di-tert-butyl disulfide has been used in the preparation of gold-supported thin films from symmetrical and mixed disulphide adsorbates . These thin films have applications in electronics and sensor technologies.
Oxidation Studies
The mechanism of the oxidation of di-tert-butyl disulfide in the presence of H2O2 catalyzed by bis(acetylacetonato)oxovanadium and a chiral Schiff-base ligand has been investigated . This provides valuable insights into the oxidation processes of similar compounds.
Thermochemistry Research
Di-tert-butyl disulfide is used in gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, reaction thermochemistry data, gas phase ion energetics data, and mass spectrum (electron ionization) studies . These studies are fundamental to understanding the properties and behaviors of the compound.
Wirkmechanismus
Target of Action
Di-tert-butyl disulfide is an important organic intermediate . It is a key raw material for the synthesis of disulfide bond-containing sulfinyl and oxythio compounds . It is also used as a vulcanizing agent for rubber and elastomers .
Mode of Action
The reaction mechanism of di-tert-butyl disulfide is based on the preliminary ionization of a thiol molecule to the RS anion followed by the oxidation of the latter to the RS radical in the presence of MnIII . The dimerization of RS• affords the target disulfide .
Biochemical Pathways
The concerted unimolecular decomposition of di-tert-butyl sulfide to form isobutene and tert-butyl thiol is a key reaction . This reaction explains the first-order sulfide decomposition .
Pharmacokinetics
Its physical properties such as boiling point (4737 K ), vapor pressure (51.7 mmHg at 37.7 °C ), and density (0.923 g/mL at 25 °C ) can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The oxidation of di-tert-butyl disulfide leads to the formation of chiral thiosulfinate . This process is catalyzed by bis (acetylacetonato)oxovanadium and a chiral Schiff-base ligand .
Action Environment
Environmental factors can influence the action, efficacy, and stability of di-tert-butyl disulfide. For instance, the oxidation of di-tert-butyl disulfide is influenced by the presence of H2O2 . Moreover, the compound should be stored in a well-ventilated place and kept cool to maintain its stability .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(tert-butyldisulfanyl)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S2/c1-7(2,3)9-10-8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCNDTDWDGQHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SSC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021913 | |
| Record name | t-Butyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl disulfide | |
CAS RN |
110-06-5 | |
| Record name | tert-Butyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, bis(1,1-dimethylethyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | t-Butyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTY9CM6498 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

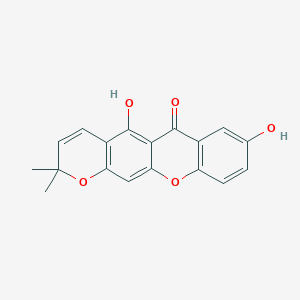
![Methanesulfonic acid, [(3-methylphenyl)amino]-](/img/structure/B89434.png)
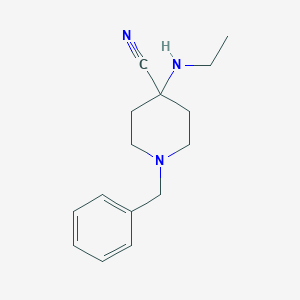

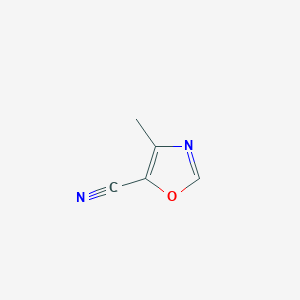
![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)
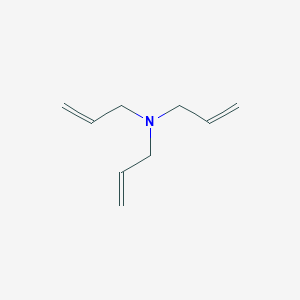
![Benzo[c]chrysene](/img/structure/B89444.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine](/img/structure/B89449.png)
